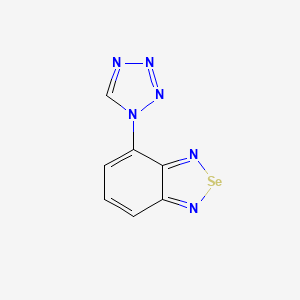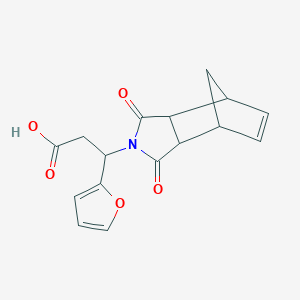![molecular formula C12H10Cl2N4O2 B11511657 2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11511657.png)
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro and pyrazolyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the dichloro groups: Chlorination of the benzamide core is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The final step involves coupling the dichlorobenzamide with the pyrazole derivative under suitable conditions, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide undergoes various types of chemical reactions, including:
Substitution reactions: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling reactions: The pyrazole and benzamide moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-dichlorobenzamide: Shares the benzamide core but lacks the pyrazole moiety.
5-methyl-1H-pyrazole-3-carboxamide: Contains the pyrazole moiety but lacks the dichlorobenzamide core.
N-(5-methyl-1H-pyrazol-3-yl)benzamide: Similar structure but without the dichloro substitution.
Uniqueness
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide is unique due to the presence of both dichloro and pyrazole functional groups, which impart specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H10Cl2N4O2 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC 名称 |
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-6-5-9(18-17-6)15-12(20)16-11(19)10-7(13)3-2-4-8(10)14/h2-5H,1H3,(H3,15,16,17,18,19,20) |
InChI 键 |
YWDJPJMABMEHDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11511587.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)
![Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511589.png)


![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)
![ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11511607.png)

![(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B11511622.png)


